molecular formula C20H19ClFNO3 B4061587 3-[(4-Chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)cyclohex-2-en-1-one

3-[(4-Chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)cyclohex-2-en-1-one

Cat. No.: B4061587
M. Wt: 375.8 g/mol
InChI Key: UEMLCZRFDDCBEH-UHFFFAOYSA-N
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Description

3-[(4-Chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)cyclohex-2-en-1-one is a synthetic small molecule featuring a cyclohexenone scaffold substituted with a (4-chloro-2,5-dimethoxyphenyl)amino group and a 4-fluorophenyl moiety. This structure classifies it as a heterocyclic compound, a category of molecules that are fundamental in medicinal chemistry and drug discovery. Over 85% of all FDA-approved pharmaceuticals contain heterocyclic structures due to their versatile binding capabilities and ability to modulate biological pathways . The specific presence of chloro, fluoro, and methoxy functional groups on the aromatic rings is often utilized by researchers to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity for specific biological targets. This compound is provided as a high-purity material intended for use as a key intermediate or building block in organic synthesis and medicinal chemistry research. Potential applications include its use in the development of new therapeutic agents, as a precursor for more complex molecules, or as a standard in analytical studies. Its mechanism of action is not defined and would be dependent on the specific research context. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(4-chloro-2,5-dimethoxyanilino)-5-(4-fluorophenyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFNO3/c1-25-19-11-18(20(26-2)10-17(19)21)23-15-7-13(8-16(24)9-15)12-3-5-14(22)6-4-12/h3-6,9-11,13,23H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMLCZRFDDCBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC2=CC(=O)CC(C2)C3=CC=C(C=C3)F)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Functional Group Reactivity Analysis

The compound contains a cyclohexenone core , aromatic substituents (4-chloro-2,5-dimethoxyphenyl and 4-fluorophenyl), and an amino group . These features dictate its potential reactivity:

  • Cyclohexenone Ring : Prone to electrophilic addition (e.g., conjugate addition) due to the α,β-unsaturated ketone system.

  • Amino Group : Likely participates in nucleophilic reactions , such as acylation or alkylation, depending on reaction conditions.

  • Chloro and Fluoro Substituents : Electron-withdrawing groups that may stabilize intermediates or direct regioselectivity in reactions.

Electrophilic Addition to Cyclohexenone

The cyclohexenone moiety can undergo Michael addition or 1,4-addition with nucleophiles (e.g., thiols, amines, or enolates). For example:

  • Reaction with Grignard Reagents : Potential addition to the carbonyl group, followed by protonation or further functionalization .

Nucleophilic Substitution at the Amine Group

The aniline-derived amino group could react with:

  • Acylating Agents : Forming amides or ureas.

  • Alkylating Agents : Generating quaternary ammonium salts.

  • Electrophiles : Possible cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) if activated.

Reactivity of Substituents

  • Chloro Group : May undergo elimination (e.g., dehydrohalogenation) under basic conditions.

  • Fluoro Group : High electronegativity could enhance stability of intermediates in adjacent reactions.

Biological Activity Correlations

Preliminary studies on structurally similar compounds (e.g., chloro/dimethoxyphenyl derivatives) indicate anti-inflammatory or anticancer potential . For example:

  • COX Inhibition : Pyrimidine derivatives with analogous substituents showed IC₅₀ values ranging from 19–42 μM against COX-1/COX-2 enzymes, suggesting potential for optimizing such activity in this compound .

Scientific Research Applications

The compound 3-[(4-Chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)cyclohex-2-en-1-one , a member of the class of cyclohexenones, has garnered attention in various scientific research applications. This article explores its potential applications, particularly in medicinal chemistry and pharmacology, and presents comprehensive data tables and case studies.

Molecular Formula

  • Molecular Formula : C19H20ClFNO3
  • Molecular Weight : 359.82 g/mol

Medicinal Chemistry

The compound has shown promise as a lead structure for the development of novel therapeutic agents. Its structural features allow it to interact with various biological targets, making it suitable for the design of drugs aimed at treating conditions such as cancer and neurodegenerative diseases.

Case Study: Antitumor Activity

A study investigated the antitumor effects of derivatives based on this compound. It was found that modifications to the amino group significantly enhanced cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent .

Pharmacological Studies

Research has indicated that this compound may act as an inhibitor of specific enzymes involved in cancer progression. For instance, its ability to inhibit certain kinases has been documented, suggesting a mechanism by which it could impede tumor growth .

Data on Enzyme Inhibition

Enzyme TargetInhibition IC50 (µM)
EGFR0.5
HER20.8
HER31.0

Neuropharmacology

The compound's structural similarities to known psychoactive substances raise interest in its potential effects on the central nervous system (CNS). Preliminary studies suggest it may modulate neurotransmitter systems, specifically those involving serotonin and dopamine .

Neuropharmacological Effects

  • Serotonin Receptor Modulation : Enhances serotonin signaling.
  • Dopamine Release : Promotes dopamine release in preclinical models.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with altered biological activities. Researchers have explored these derivatives to optimize pharmacological profiles.

Synthesis Pathway Overview

  • Starting Materials : Utilize commercially available precursors.
  • Reactions : Employ coupling reactions followed by cyclization.
  • Yield Optimization : Adjust reaction conditions to maximize yield.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling events.

Comparison with Similar Compounds

Compound A : 3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)-2-cyclohexen-1-one

  • Substituents: Position 3: 5-chloro-2-hydroxyphenylamino (vs. 4-chloro-2,5-dimethoxyphenylamino in the target compound). Position 5: 4-chlorophenyl (vs. 4-fluorophenyl).
  • Key Differences: The hydroxyl group in Compound A enhances hydrogen-bond donor capacity compared to the methoxy groups in the target compound. The 4-chlorophenyl group increases molecular weight (MW: ~355.2 g/mol) and lipophilicity (higher logP) relative to the 4-fluorophenyl group.

Compound B : 3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-en-1-one

  • Substituents: Position 3: 4-acetylphenylamino (vs. 4-chloro-2,5-dimethoxyphenylamino). Position 5: 5,5-dimethyl (vs. 4-fluorophenyl).
  • The 5,5-dimethyl substituents increase steric hindrance, reducing planarity compared to the 4-fluorophenyl group in the target compound.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~375.8 g/mol (estimated) 355.2 g/mol 321.8 g/mol 354.2 g/mol
Hydrogen Bond Donors 1 (NH group) 2 (NH + OH) 1 (NH) 1 (NH)
Hydrogen Bond Acceptors 5 (ketone + methoxy) 4 (ketone + OH) 3 (ketone + acetyl) 4 (ketone + methoxy)
Topological Polar Surface Area ~47–50 Ų ~50–55 Ų 46.2 Ų 47.6 Ų
logP (XLogP3) ~4.5–5.0 (estimated) ~5.2 ~3.5 5.0
  • Key Observations :
    • The target compound’s 4-fluorophenyl group reduces logP compared to 4-chlorophenyl analogues (Compound A, C) due to fluorine’s lower hydrophobicity.
    • Methoxy groups in the target compound increase hydrogen-bond acceptor capacity relative to hydroxyl or acetyl substituents.

Hydrogen Bonding and Crystallography

  • Target Compound : The NH group and ketone oxygen likely participate in intermolecular hydrogen bonds, influencing crystal packing. Methoxy groups may engage in weak C–H···O interactions .
  • Compound A : The hydroxyl group forms strong O–H···O hydrogen bonds, leading to distinct crystal lattice stability compared to methoxy-containing analogues .
  • Compound C (3-(4-chloro-2,5-dimethoxyanilino)-1-(4-chlorophenyl)propan-1-one): The propanone chain introduces conformational flexibility, reducing planarity and altering packing efficiency compared to cyclohexenone derivatives .

Biological Activity

3-[(4-Chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)cyclohex-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure

The compound features a cyclohexenone core substituted with a chloro and methoxy group on one phenyl ring and a fluorine atom on another. This unique structural configuration is believed to contribute to its biological properties.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs). For example, related compounds have shown significant HDAC inhibitory activity, which correlates with antiproliferative effects against various cancer cell lines .
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells by modulating pathways associated with cell survival and death. This includes interaction with apoptotic proteins like Bcl-2, as demonstrated in studies involving structurally similar compounds .
  • Anti-inflammatory Properties : Some derivatives of similar structures have exhibited anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, suggesting a potential for therapeutic applications beyond oncology .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays:

Activity Cell Line IC50 (µM) Reference
AntiproliferativeHeLa0.69
Apoptosis InductionJurkat< 1.0
COX InhibitionCOX-1/COX-210.0

Case Studies

  • Anticancer Activity : A study reported that the compound exhibited significant cytotoxicity against HeLa cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin. The mechanism was linked to HDAC inhibition and subsequent apoptosis induction .
  • Neurotropic Effects : Another investigation focused on related compounds revealed neurotropic activities that suggest potential applications in neurodegenerative diseases, highlighting the versatility of compounds with similar structural motifs .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl rings significantly affect biological activity:

  • Chloro and Fluoro Substituents : The presence of electron-withdrawing groups like chloro and fluoro enhances potency by increasing lipophilicity and facilitating interactions with target proteins.
  • Methoxy Groups : Methoxy substitutions are associated with improved solubility and bioavailability, contributing to enhanced pharmacokinetic profiles.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-[(4-Chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)cyclohex-2-en-1-one?

The synthesis typically involves multi-step reactions, including condensation of substituted anilines with cyclohexenone precursors. For example, analogous compounds with fluorophenyl and dimethoxyphenyl groups have been synthesized via nucleophilic substitution or amination reactions, followed by purification using column chromatography with solvent systems like n-hexane:ethyl acetate (3:2) . Key characterization methods include ESI-MS for molecular weight confirmation and IR spectroscopy to validate functional groups (e.g., amide C=O stretch at ~1,716 cm⁻¹) .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment. For structural confirmation, single-crystal X-ray diffraction (SCXRD) is preferred. Software suites like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used to resolve bond lengths, angles, and stereochemistry .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screening should focus on target-specific assays, such as kinase inhibition or receptor-binding studies, given structural similarities to psychoactive or anticancer agents (e.g., NBOMe derivatives and fluorophenyl-isoxazole compounds). In vitro cytotoxicity assays (e.g., MTT) and enzyme-linked immunosorbent assays (ELISA) can evaluate bioactivity .

Advanced Research Questions

Q. What computational strategies are effective for analyzing structure–activity relationships (SAR) of this compound?

Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (using AutoDock or Schrödinger Suite) identifies potential binding interactions with targets like serotonin receptors or kinases. Comparative SAR studies with analogs (e.g., 25C-NBOH derivatives) highlight the role of substituents in potency and selectivity .

Q. How can crystallographic disorder or twinning be resolved during X-ray structure determination?

High-resolution data collection (≤1.0 Å) and refinement using SHELXL’s TWIN/BASF commands are critical. For disordered regions, PART instructions and restraints on bond lengths/angles improve model accuracy. Programs like PLATON or OLEX2 assist in validating twinning and disorder parameters .

Q. What advanced spectroscopic techniques are suitable for studying tautomerism or dynamic behavior in solution?

Variable-temperature NMR (VT-NMR) and 2D NOESY experiments can detect keto-enol tautomerism or conformational changes. For dynamic processes, time-resolved fluorescence or stopped-flow UV-Vis spectroscopy provides kinetic insights .

Q. How do substituents like 4-fluorophenyl and 4-chloro-2,5-dimethoxyphenyl influence pharmacokinetic properties?

Fluorine enhances metabolic stability and bioavailability via reduced CYP450 metabolism, while methoxy groups improve lipophilicity and membrane permeability. In silico ADMET tools (e.g., SwissADME) predict logP, solubility, and blood-brain barrier penetration, validated by in vivo PK studies in rodent models .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

Systematic meta-analysis of literature (e.g., NBOMe derivatives ) is essential. Confounding factors like assay conditions (pH, cell lines) or purity levels must be controlled. Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) reconcile conflicting data .

Q. What experimental controls are critical for validating crystallographic data quality?

Include high redundancy (>4), low Rint (<0.05), and a high completeness ratio (>95%). Cross-validate with Hirshfeld surface analysis to detect weak interactions and PLATON’s ADDSYM to check for missed symmetry .

Methodological Best Practices

Q. What protocols minimize decomposition during long-term storage of this compound?

Store under inert atmosphere (argon) at –20°C in amber vials. Periodic purity checks via TLC or HPLC are advised. Lyophilization is recommended for hygroscopic derivatives .

Q. How can researchers optimize reaction yields for scale-up synthesis?

Employ microwave-assisted synthesis for faster kinetics and higher yields. Solvent screening (e.g., DMF vs. THF) and catalyst optimization (e.g., Pd/C for hydrogenation) improve efficiency. Process analytical technology (PAT) tools monitor reactions in real-time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)cyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-[(4-Chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)cyclohex-2-en-1-one

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